molecular formula C31H54O4 B3067664 3,4-Didodecyloxybenzoic acid CAS No. 131525-58-1

3,4-Didodecyloxybenzoic acid

Cat. No.: B3067664
CAS No.: 131525-58-1
M. Wt: 490.8 g/mol
InChI Key: YRQIEFZAPDXNGR-UHFFFAOYSA-N
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Description

3,4-Didodecyloxybenzoic acid is an organic compound characterized by the presence of two dodecyloxy groups attached to the benzene ring at the 3 and 4 positions, along with a carboxylic acid group. This compound is part of the larger family of benzoic acids, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Scientific Research Applications

3,4-Didodecyloxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Didodecyloxybenzoic acid typically involves the alkylation of 3,4-dihydroxybenzoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3,4-Dihydroxybenzoic acid+2Dodecyl bromide3,4-Didodecyloxybenzoic acid+2HBr\text{3,4-Dihydroxybenzoic acid} + 2 \text{Dodecyl bromide} \rightarrow \text{this compound} + 2 \text{HBr} 3,4-Dihydroxybenzoic acid+2Dodecyl bromide→3,4-Didodecyloxybenzoic acid+2HBr

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Didodecyloxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The dodecyloxy groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of dicarboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of new substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 3,4-Didodecyloxybenzoic acid largely depends on its functional groups and their interactions with molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the dodecyloxy groups can interact with lipid membranes, enhancing the compound’s ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3,4-Dihydroxybenzoic acid: Lacks the dodecyloxy groups, making it less hydrophobic.

    3,4-Dimethoxybenzoic acid: Contains methoxy groups instead of dodecyloxy groups, resulting in different solubility and reactivity.

    4-Hydroxybenzoic acid: Only one hydroxyl group, leading to different chemical properties and applications.

Uniqueness: 3,4-Didodecyloxybenzoic acid is unique due to its long alkyl chains, which impart amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in the formulation of surfactants and drug delivery systems.

Properties

IUPAC Name

3,4-didodecoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54O4/c1-3-5-7-9-11-13-15-17-19-21-25-34-29-24-23-28(31(32)33)27-30(29)35-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27H,3-22,25-26H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQIEFZAPDXNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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